13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, dioxo, phenyl, and thia-aza-silahexadecanone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of ethoxy groups and phenyl derivatives under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The industrial process must also consider factors such as cost-effectiveness, safety, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, while reduction could produce simpler hydrocarbon chains. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Wissenschaftliche Forschungsanwendungen
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism by which 13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Diethoxy-1,3-diphenyl-2,4-imidazolidinedione: Shares similar functional groups and structural features.
3-(2,5-Dioxo-1-phenyl-4-imidazolidinyl)propanoic acid: Another compound with related chemical properties.
Uniqueness
13,13-Diethoxy-5,5-dioxo-1-phenyl-4,14-dioxa-5lambda~6~-thia-3-aza-13-silahexadecan-1-one is unique due to its specific combination of functional groups and structural complexity.
Eigenschaften
CAS-Nummer |
923574-04-3 |
---|---|
Molekularformel |
C21H37NO7SSi |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
(phenacylamino) 7-triethoxysilylheptane-1-sulfonate |
InChI |
InChI=1S/C21H37NO7SSi/c1-4-26-31(27-5-2,28-6-3)18-14-9-7-8-13-17-30(24,25)29-22-19-21(23)20-15-11-10-12-16-20/h10-12,15-16,22H,4-9,13-14,17-19H2,1-3H3 |
InChI-Schlüssel |
ZMSDVUFEFQHCKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCCCCS(=O)(=O)ONCC(=O)C1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.